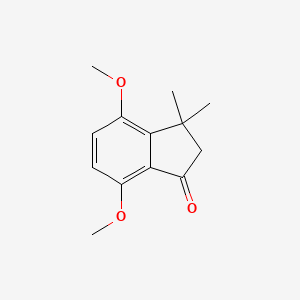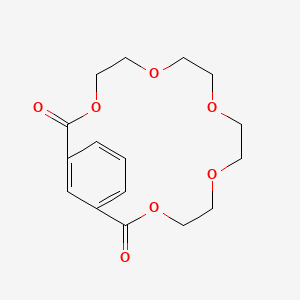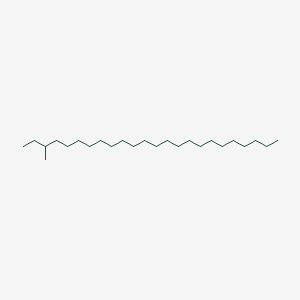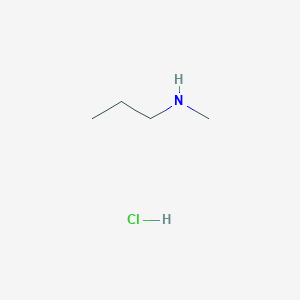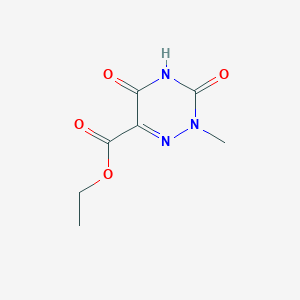
Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate, also known as MTT, is a heterocyclic compound that has been widely used in scientific research for various applications. MTT is a yellow crystalline powder that is soluble in water and organic solvents such as ethanol and methanol.
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate is not fully understood, but it is believed to be related to its ability to interact with mitochondrial dehydrogenases. This compound is converted to formazan by these enzymes, and the amount of formazan produced is proportional to the number of viable cells. This compound may also interact with other cellular components, such as proteins and enzymes, but further research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
This compound is generally considered to be a safe compound with low toxicity. However, some studies have suggested that this compound may have some biochemical and physiological effects on cells. For example, this compound has been shown to induce apoptosis, or programmed cell death, in some cancer cells. This compound has also been shown to inhibit the growth of some bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate has several advantages for lab experiments. It is a simple and cost-effective assay that can be performed quickly and easily. This compound is also compatible with a wide range of cell types and can be used to assess the cytotoxicity of a variety of substances.
However, this compound also has some limitations. It is a colorimetric assay, which means that it can only detect viable cells and cannot distinguish between different types of cell death, such as necrosis and apoptosis. This compound also requires viable cells to produce formazan, which means that it cannot be used to assess the cytotoxicity of substances that specifically target non-viable cells.
Orientations Futures
There are several future directions for research on Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate. One area of research is the development of new assays that can overcome the limitations of the this compound assay. For example, some researchers are exploring the use of fluorescent dyes that can distinguish between different types of cell death.
Another area of research is the development of new applications for this compound. For example, some researchers are exploring the use of this compound as a sensor for the detection of environmental pollutants and toxins.
Overall, this compound is a useful compound that has been widely used in scientific research for various applications. While there are some limitations to the this compound assay, it remains a valuable tool for assessing the cytotoxicity of substances and detecting the activity of enzymes and proteins.
Applications De Recherche Scientifique
Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate has been widely used in scientific research for various applications. One of the most common applications of this compound is as a cell viability assay. This compound is converted to formazan by mitochondrial dehydrogenases in viable cells, and the amount of formazan produced is proportional to the number of viable cells. This assay is commonly used to assess the cytotoxicity of drugs, chemicals, and other substances.
This compound has also been used as a colorimetric indicator for the detection of various enzymes and proteins. For example, this compound can be used to detect the activity of succinate dehydrogenase, a mitochondrial enzyme that is involved in the electron transport chain. This compound can also be used to detect the activity of lactate dehydrogenase, an enzyme that is released into the bloodstream during tissue damage.
Propriétés
IUPAC Name |
ethyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-6(12)4-5(11)8-7(13)10(2)9-4/h3H2,1-2H3,(H,8,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJCYARDTPINPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288366 | |
| Record name | ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6623-86-5 | |
| Record name | NSC55457 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



